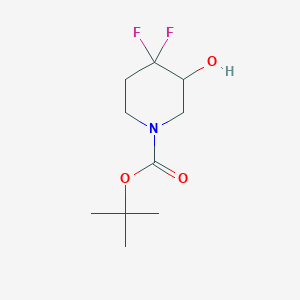
2-(Benzyloxy)-4-bromo-1-nitrobenzene
Descripción general
Descripción
2-(Benzyloxy)-4-bromo-1-nitrobenzene, also known as BNOB, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents. BNOB has been extensively studied due to its interesting properties and potential applications in a variety of fields, including biochemistry, pharmacology, and material science.
Aplicaciones Científicas De Investigación
Synthesis of Benzyl Ethers and Esters
2-(Benzyloxy)-4-bromo-1-nitrobenzene: is a valuable intermediate in the synthesis of benzyl ethers and esters. The compound can undergo electrophilic substitution reactions to form benzyl ethers, which are crucial as protecting groups in complex organic syntheses . These protecting groups are particularly useful in the synthesis of intricate molecules where sensitive functional groups need to be shielded from harsh reaction conditions.
Preparation of Sequential Polypeptides
This compound is instrumental in the preparation of sequential polypeptides. Polypeptides are chains of amino acids linked by peptide bonds and are fundamental to creating proteins with specific biological activities. The benzyloxy group can serve as a protecting group during the synthesis of these polypeptides, ensuring that the amino acids link in the correct sequence without unwanted side reactions .
Reagent for Multidentate Chelating Ligands
In coordination chemistry, 2-(Benzyloxy)-4-bromo-1-nitrobenzene can be used to synthesize multidentate chelating ligands. These ligands have multiple points of attachment, allowing them to form stable complexes with metal ions. Such complexes are essential in catalysis, material science, and medicinal chemistry .
Pharmaceutical Research Intermediate
The compound serves as an intermediate in pharmaceutical research. It can be transformed into various derivatives that possess potential pharmacological properties. Researchers can modify the benzyloxy and nitro groups to create new compounds that could lead to the development of novel medications .
Organic Synthesis Methodology Development
2-(Benzyloxy)-4-bromo-1-nitrobenzene: is used in the development of new methodologies in organic synthesis. Its reactivity profile allows chemists to explore new reaction pathways and develop more efficient synthetic routes for complex organic molecules. This has implications for the synthesis of natural products, pharmaceuticals, and new materials .
Propiedades
IUPAC Name |
4-bromo-1-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIBNKKIJOEHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromo-1-nitrobenzene | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

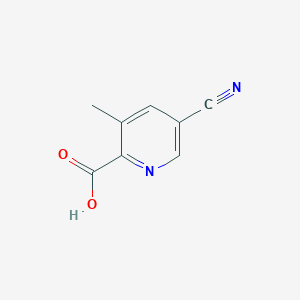
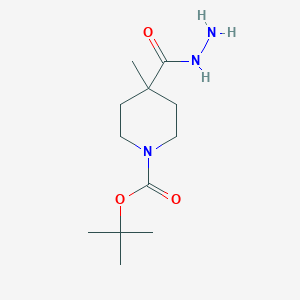
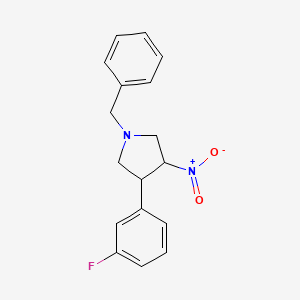
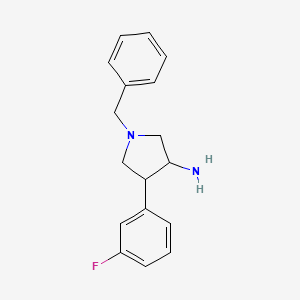
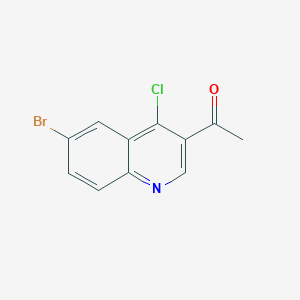

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)
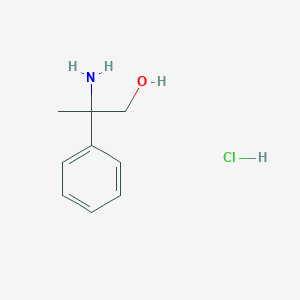
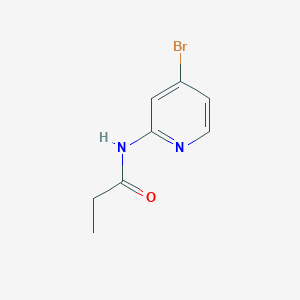
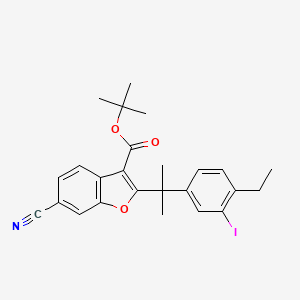
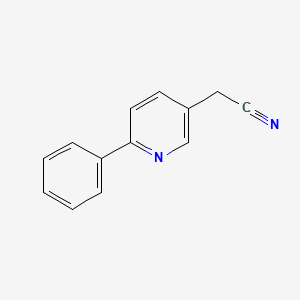
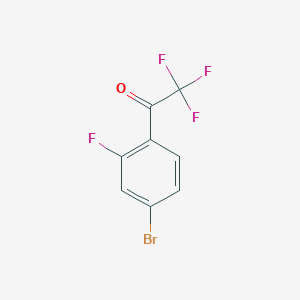
![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)
